molecular formula C17H16N6OS2 B292480 N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-[(4-methyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide

N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-[(4-methyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide

Cat. No. B292480
M. Wt: 384.5 g/mol
InChI Key: LLVHYMIEQIHGOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-[(4-methyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide is a chemical compound that has been of interest to scientists due to its potential applications in scientific research. The compound has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations in lab experiments.

Mechanism of Action

The mechanism of action of N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-[(4-methyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide involves the inhibition of protein kinases. The compound binds to the ATP binding site of the kinase and prevents the transfer of phosphate groups to downstream targets, thereby inhibiting cell growth and proliferation.
Biochemical and Physiological Effects:
N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-[(4-methyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide has been shown to have various biochemical and physiological effects. The compound has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation, and modulate the immune response.

Advantages and Limitations for Lab Experiments

N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-[(4-methyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide has several advantages and limitations for lab experiments. One advantage is that it is a potent inhibitor of protein kinases and can be used to study the role of these kinases in various cellular processes. However, one limitation is that the compound may have off-target effects and may inhibit other kinases or cellular processes that are not the focus of the study.

Future Directions

There are several future directions for the study of N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-[(4-methyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide. One direction is to study the compound's effects on other cellular processes and pathways. Another direction is to develop more potent and specific inhibitors of protein kinases that can be used in the treatment of cancer and other diseases. Additionally, the compound's potential as a therapeutic agent for other diseases such as inflammation and autoimmune disorders could be explored.

Synthesis Methods

The synthesis of N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-[(4-methyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide has been achieved using various methods. One such method involves the reaction of 3-cyano-4,5-dimethylthiophene-2-carboxylic acid with 2-((4-methyl-5-(4-pyridyl)-1,2,4-triazol-3-yl)thio)ethylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The resulting product is then purified using various techniques such as column chromatography or recrystallization.

Scientific Research Applications

N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-[(4-methyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide has been used in various scientific research applications. One such application is in the study of the role of protein kinases in cancer. The compound has been shown to inhibit the activity of certain protein kinases that are involved in the growth and proliferation of cancer cells.

properties

Molecular Formula

C17H16N6OS2

Molecular Weight

384.5 g/mol

IUPAC Name

N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-[(4-methyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C17H16N6OS2/c1-10-11(2)26-16(13(10)8-18)20-14(24)9-25-17-22-21-15(23(17)3)12-4-6-19-7-5-12/h4-7H,9H2,1-3H3,(H,20,24)

InChI Key

LLVHYMIEQIHGOP-UHFFFAOYSA-N

SMILES

CC1=C(SC(=C1C#N)NC(=O)CSC2=NN=C(N2C)C3=CC=NC=C3)C

Canonical SMILES

CC1=C(SC(=C1C#N)NC(=O)CSC2=NN=C(N2C)C3=CC=NC=C3)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.